Ethyl 2-(4-methylpiperazin-1-yl)propanoate

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Selection

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS 24637-03-4) is a synthetic piperazine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol. It is structurally characterized by a 4-methylpiperazine ring linked to a propanoate ester moiety, positioning it as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 24637-03-4
Cat. No. B1419320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methylpiperazin-1-yl)propanoate
CAS24637-03-4
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N1CCN(CC1)C
InChIInChI=1S/C10H20N2O2/c1-4-14-10(13)9(2)12-7-5-11(3)6-8-12/h9H,4-8H2,1-3H3
InChIKeyLYCVPFCDPTXHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS 24637-03-4): Procurement-Ready Chemical Profile


Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS 24637-03-4) is a synthetic piperazine derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It is structurally characterized by a 4-methylpiperazine ring linked to a propanoate ester moiety, positioning it as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis [1]. The compound is typically supplied as a research-grade chemical with a purity of ≥97% and is intended for laboratory-scale research and further manufacturing use only .

Why Generic Substitution of Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS 24637-03-4) Is Not Advisable


While numerous piperazine esters exist as chemical intermediates, direct substitution with close structural analogs (e.g., ethyl 3-(4-methylpiperazin-1-yl)propanoate [CAS 7148-05-2] or ethyl 2-(piperazin-1-yl)propanoate [CAS 824414-06-4]) carries substantial risk due to significant differences in physicochemical properties, reactivity profiles, and chiral center accessibility [1]. These variations can directly impact synthetic route efficiency, enantiomeric purity in asymmetric synthesis, and downstream biological target engagement, thereby undermining experimental reproducibility [2].

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS 24637-03-4): Quantitative Differentiation Evidence for Scientific Procurement


Molecular Weight and LogP Differentiation Against 3-Positional Isomer

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (MW 200.28 g/mol) is the positional isomer of ethyl 3-(4-methylpiperazin-1-yl)propanoate (MW 200.28 g/mol) . Despite identical molecular weight and formula, the change in ester attachment from the alpha-carbon (C2) to the beta-carbon (C3) of the propanoate chain alters the molecule's topological polar surface area (tPSA) and calculated LogP, influencing membrane permeability and oral bioavailability predictions in drug discovery programs [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Selection

Synthetic Route Differentiation: N-Alkylation vs. Direct Esterification Pathway

Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate is typically achieved by reacting 4-methylpiperazine with ethyl 2-bromopropanoate under basic conditions . In contrast, the synthesis of the analogous 3-substituted isomer (ethyl 3-(4-methylpiperazin-1-yl)propanoate) requires a Michael addition or reductive amination approach using ethyl acrylate . The direct N-alkylation route for the 2-substituted target offers a potentially higher atom economy and reduced step count compared to multi-step reductive amination sequences required for the linear 3-substituted chain [1].

Organic Synthesis Process Chemistry Route Scouting

Impact of N-Methyl Substitution on Basicity and Receptor Binding vs. Unsubstituted Piperazine Analog

The presence of the N-methyl group on the piperazine ring in Ethyl 2-(4-methylpiperazin-1-yl)propanoate significantly modulates the pKa of the piperazine nitrogen atoms compared to the unsubstituted ethyl 2-(piperazin-1-yl)propanoate [1]. In class-level SAR studies on piperazine-containing ligands, N-methyl substitution has been shown to increase the pKa of the distal nitrogen by approximately 0.5–1.0 log units, thereby enhancing its protonation state at physiological pH [2]. This altered basicity can influence binding affinity for aminergic GPCRs (e.g., serotonin or dopamine receptors) where a cationic nitrogen is essential for key ionic interactions with conserved aspartate residues [3].

Structure-Activity Relationship (SAR) Receptor Pharmacology Medicinal Chemistry

Stability and Storage Differentiation: Temperature Sensitivity Profile

Ethyl 2-(4-methylpiperazin-1-yl)propanoate requires storage at 4°C with protection from light to maintain long-term stability . This is a more stringent requirement compared to its methyl ester analog, methyl 2-(4-methylpiperazin-1-yl)propanoate, which is often shipped and stored at ambient room temperature . The increased sensitivity to thermal degradation or hydrolysis for the ethyl ester may be due to the greater leaving group ability of ethoxide compared to methoxide under acidic or nucleophilic conditions .

Chemical Handling Inventory Management Long-term Storage

Ethyl 2-(4-methylpiperazin-1-yl)propanoate (CAS 24637-03-4): Recommended Application Scenarios Based on Differentiation Evidence


Scenario 1: CNS-Targeted Library Synthesis Requiring Higher Predicted Membrane Permeability

Given the predicted LogP advantage (ΔLogP ≈ +0.3) over its 3-positional isomer [1], ethyl 2-(4-methylpiperazin-1-yl)propanoate is the preferred core scaffold for generating CNS-focused compound libraries. The enhanced lipophilicity can improve passive diffusion across the blood-brain barrier, a critical parameter in early-stage neurology drug discovery programs [2].

Scenario 2: Asymmetric Synthesis of Chiral Piperazine Drug Intermediates

The chiral center at the alpha-carbon of the propanoate moiety makes this compound a valuable precursor for enantioselective synthesis [1]. Research programs focused on developing stereochemically pure piperazine-based pharmaceuticals (e.g., kinase inhibitors or GPCR modulators) should prioritize this compound over achiral or linear-chain analogs to enable downstream chiral resolution or asymmetric induction strategies [2].

Scenario 3: Pharmacological Profiling of Aminergic GPCR Targets

The presence of the N-methyl group on the piperazine ring confers a higher predicted pKa compared to unsubstituted piperazine analogs, resulting in a greater degree of protonation at physiological pH [1]. This property is essential for ionic interactions with aspartate residues in aminergic GPCR binding pockets. Therefore, this compound is a more suitable starting point for SAR studies targeting serotonin, dopamine, or adrenergic receptors [2].

Scenario 4: Streamlined Process Chemistry for Piperazine-Ester Derivatives

For projects requiring a piperazine-ester intermediate, the direct N-alkylation route to ethyl 2-(4-methylpiperazin-1-yl)propanoate offers a potential one-step synthetic advantage over the multi-step sequences needed for linear 3-substituted isomers [1]. Procurement of this specific isomer can reduce overall step count and improve synthetic efficiency in medicinal chemistry campaigns [2].

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